molecular formula C8H10O5S B8181293 S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate

S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate

Cat. No.: B8181293
M. Wt: 218.23 g/mol
InChI Key: FNMGIGZFOVYSJH-UHFFFAOYSA-N
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Description

S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate is a chemical compound with the molecular formula C8H10O5S and a molecular weight of 218.23 g/mol . This compound is known for its unique structure, which includes a dioxolane ring and a carbonothioate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate typically involves the reaction of ethyl carbonothioate with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate can be compared with other similar compounds, such as:

    S-Methyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate: This compound has a similar structure but with a methyl group instead of an ethyl group.

    S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)ethyl) carbonothioate: This compound has an ethyl group attached to the dioxolane ring instead of a methyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ethylsulfanylformate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5S/c1-3-14-8(10)11-4-6-5(2)12-7(9)13-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMGIGZFOVYSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)OCC1=C(OC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate
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S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate
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S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate
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S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate
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S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate
Reactant of Route 6
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S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate

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